molecular formula C32H24Cl2N6Ru B13145963 (2,2'-Bipyridine)(4-ethynyl-2,2'-bipyridine)dichloride

(2,2'-Bipyridine)(4-ethynyl-2,2'-bipyridine)dichloride

Cat. No.: B13145963
M. Wt: 664.5 g/mol
InChI Key: USVPTLXDKHDETO-UHFFFAOYSA-L
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Description

(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride is a coordination compound that features two bipyridine ligands, one of which is substituted with an ethynyl group. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride typically involves the reaction of 2,2’-bipyridine with 4-ethynyl-2,2’-bipyridine in the presence of a metal chloride, such as ruthenium chloride. The reaction is carried out under controlled conditions, often involving solvents like acetonitrile or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can produce a wide range of metal-ligand complexes .

Mechanism of Action

The mechanism of action of (2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways. The ethynyl group enhances the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride is unique due to the presence of both bipyridine and ethynyl groups, which enhance its coordination properties and reactivity. This makes it particularly valuable in applications requiring high stability and specificity .

Properties

Molecular Formula

C32H24Cl2N6Ru

Molecular Weight

664.5 g/mol

IUPAC Name

4-ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride

InChI

InChI=1S/C12H8N2.2C10H8N2.2ClH.Ru/c1-2-10-6-8-14-12(9-10)11-5-3-4-7-13-11;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1,3-9H;2*1-8H;2*1H;/q;;;;;+2/p-2

InChI Key

USVPTLXDKHDETO-UHFFFAOYSA-L

Canonical SMILES

C#CC1=CC(=NC=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

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